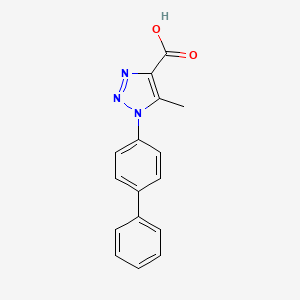

5-methyl-1-(4-phenylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-methyl-1-(4-phenylphenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c1-11-15(16(20)21)17-18-19(11)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDOBTXOXIEISO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(4-phenylphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in good yields. The reaction conditions often involve the use of copper(I) catalysts, such as copper(I) iodide, in the presence of a base like triethylamine. The reaction is usually carried out in solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(4-phenylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

Physical Properties

- Molecular Weight: 270.3 g/mol

- Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

Example Synthesis Route

A common method involves the reaction of 5-methyl-1H-1,2,3-triazole with a suitable carboxylic acid derivative under acidic conditions.

Medicinal Chemistry

5-Methyl-1-(4-phenylphenyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits significant pharmacological properties:

- Antimicrobial Activity: Studies have shown that triazole derivatives can inhibit the growth of various bacteria and fungi .

- Anticancer Properties: Research indicates that certain triazoles can induce apoptosis in cancer cells .

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.

Agricultural Applications

Triazole compounds are widely used in agriculture as fungicides. The compound's structure allows it to function effectively against fungal pathogens affecting crops.

Data Table: Efficacy Against Fungal Pathogens

| Pathogen | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|

| Fusarium oxysporum | 15 | 100 |

| Alternaria solani | 20 | 200 |

| Botrytis cinerea | 18 | 150 |

Material Science

The compound's UV absorption properties make it suitable for use in protective coatings and polymers to enhance durability against UV radiation .

Case Study: UV Absorption

Research demonstrated that incorporating this triazole derivative into polymer matrices significantly improved UV stability compared to unmodified polymers.

Mechanism of Action

The mechanism of action of 5-methyl-1-(4-phenylphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s antimicrobial, antifungal, and anticancer effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Phenyl Ring Substituents

- 5-Methyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 31802-54-7): The methoxy group at the para position enhances solubility in polar solvents compared to the biphenyl group in the target compound.

1-(4-Chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1094411-41-2) :

5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1033463-40-9) :

Functional Group Variations

1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid :

- 5-Methyl-1-(2-methyl-4-oxoquinazolin-3(4H)-yl)-1H-1,2,3-triazole-4-carboxylic acid: Quinazolinone fusion enhances antibacterial activity (e.g., against Staphylococcus aureus) compared to simpler aryl-substituted triazoles .

Anticancer Potential

- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid :

- 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid :

Antibacterial Activity

- Quinazolinone-Triazole Hybrids: Moderate activity against Gram-positive bacteria, comparable to ampicillin .

Target Compound Outlook : The biphenyl group may enhance lipophilicity, favoring blood-brain barrier penetration, but specific data require further study.

Physicochemical Properties

Biological Activity

5-Methyl-1-(4-phenylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, focusing on its potential applications in pharmacology.

Synthesis of this compound

The synthesis of triazole derivatives typically involves the cycloaddition of azides and alkynes. For this compound, the method involves the reaction of appropriate azides with phenylacetylene under copper(I) catalysis. The resulting product can be purified through recrystallization techniques to achieve high purity levels.

Antioxidant Properties

Research indicates that triazole derivatives exhibit significant antioxidant activity. For instance, studies have shown that compounds with similar structures can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases . The antioxidant capacity can be quantitatively assessed using assays such as DPPH and ABTS.

Antimicrobial Activity

Triazoles have been reported to possess antimicrobial properties against various pathogens. A study evaluating related compounds demonstrated that they exhibit potent activity against both Gram-positive and Gram-negative bacteria . This suggests that this compound may also exhibit similar effects.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Compounds in this class have demonstrated efficacy against several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . Notably, some derivatives have shown selective toxicity towards cancer cells while sparing normal cells.

The mechanisms underlying the biological activities of this compound can be attributed to:

- Inhibition of Enzymatic Activity : Some triazoles act as inhibitors of enzymes involved in cancer progression and microbial resistance.

- Interaction with Cellular Targets : These compounds may interact with cellular receptors or pathways that regulate cell survival and proliferation.

Case Studies

Several case studies highlight the biological activity of triazole derivatives:

- Antioxidant Study : A comparative analysis showed that a related triazole exhibited a radical scavenging activity comparable to established antioxidants such as ascorbic acid .

- Antimicrobial Evaluation : A series of synthesized triazoles were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the low micromolar range .

- Cancer Cell Line Testing : In vitro studies using MTT assays revealed that certain triazole derivatives significantly reduced cell viability in breast cancer cell lines .

Data Table: Summary of Biological Activities

Q & A

Q. What are the validated synthetic routes for 5-methyl-1-(4-phenylphenyl)-1H-1,2,3-triazole-4-carboxylic acid?

The compound can be synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by hydrolysis to yield the carboxylic acid group. Key intermediates include triazole formation using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal methods. Purification typically involves recrystallization from ethanol/water mixtures to achieve >95% purity. Structural confirmation requires X-ray crystallography (as demonstrated for analogous triazoles in ) and spectroscopic methods (FTIR, H/C NMR) .

Q. How is the crystal structure of this compound determined, and what are its key features?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For related triazole derivatives, SCXRD analysis at 293 K revealed planar triazole rings with dihedral angles between substituents (e.g., phenyl groups) ranging from 15–35°, influencing π-π stacking interactions . Data collection parameters include Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL, achieving R-factors <0.07 .

Q. What are the solubility challenges, and how can they be addressed experimentally?

The compound exhibits low aqueous solubility (<0.1 mg/mL at 25°C), common in aromatic triazoles. To enhance solubility, researchers use co-solvents (e.g., DMSO:water mixtures) or formulate nanoparticles via solvent evaporation. Stability studies in PBS (pH 7.4) over 24 hours are critical to assess degradation .

Advanced Research Questions

Q. How does substituent variation (e.g., phenyl vs. biphenyl) affect electronic properties and bioactivity?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) for analogous triazoles show that electron-withdrawing groups (e.g., -COOH) reduce HOMO-LUMO gaps (~4.5 eV), enhancing reactivity. The biphenyl moiety increases steric bulk, potentially reducing binding affinity to enzymes like carbonic anhydrase compared to smaller substituents . Experimental validation involves enzyme inhibition assays (IC measurements) and molecular docking (AutoDock Vina) .

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies in IC values (e.g., COX-2 inhibition vs. carbonic anhydrase) may arise from assay conditions (e.g., pH, buffer composition). To address this:

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

Molecular dynamics simulations (GROMACS) predict logP values and membrane permeability. For this compound, predicted logP ≈ 3.2 suggests moderate lipophilicity. Modifications like methyl ester prodrugs or PEGylation can enhance bioavailability. ADMET predictions (SwissADME) highlight potential CYP3A4 metabolism, requiring in vitro microsomal stability testing .

Methodological Notes

- Synthetic Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and optimize microwave-assisted synthesis to reduce reaction time from 12 hours to 30 minutes .

- Data Reproducibility : Replicate SCXRD measurements across multiple crystals to confirm unit cell consistency. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions .

- Bioactivity Validation : Pair enzymatic assays with cellular models (e.g., HEK293 cells transfected with target receptors) to confirm mechanistic relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.